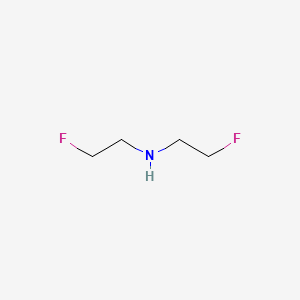

Bis(2-fluoroethyl)amine

CAS No.:

Cat. No.: VC18101303

Molecular Formula: C4H9F2N

Molecular Weight: 109.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9F2N |

|---|---|

| Molecular Weight | 109.12 g/mol |

| IUPAC Name | 2-fluoro-N-(2-fluoroethyl)ethanamine |

| Standard InChI | InChI=1S/C4H9F2N/c5-1-3-7-4-2-6/h7H,1-4H2 |

| Standard InChI Key | SPUSFHUCTMCJRT-UHFFFAOYSA-N |

| Canonical SMILES | C(CF)NCCF |

Introduction

Chemical Properties and Structural Characteristics

Molecular Architecture and Physicochemical Data

Bis(2-fluoroethyl)amine features a secondary amine core with two 2-fluoroethyl substituents. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉F₂N |

| Molecular Weight | 109.118 g/mol |

| Exact Mass | 109.070 Da |

| PSA (Polar Surface Area) | 12.03 Ų |

| LogP (Octanol-Water) | 0.906 |

| Boiling Point | Not reported |

| Density | Not reported |

The fluorine atoms induce strong electronegativity, stabilizing the molecule through C–F bond interactions (bond dissociation energy: ~485 kJ/mol) . This stability reduces metabolic degradation compared to non-fluorinated analogues, a critical factor in drug design .

Laboratory-Scale Synthesis

The primary route involves nucleophilic substitution reactions:

-

Diethanolamine Derivative Pathway:

Diethanolamine reacts with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)amine, followed by halogen exchange with potassium fluoride (KF) in polar aprotic solvents .Yields exceed 60% under optimized conditions (reflux in acetonitrile, 70°C, 7 hours) .

-

One-Pot Alkylation:

2-(Benzoxyloxy)ethanaminium chloride undergoes N-alkylation with 1-fluoro-2-iodoethane in the presence of K₂CO₃, achieving 60% yield . This method minimizes byproducts like N,N-dialkylated species .

Industrial Production

Scaled-up synthesis employs continuous-flow reactors for thionyl chloride addition to diethanolamine, followed by distillation and crystallization for purification . Industrial processes prioritize temperature control (<50°C) to prevent thermal decomposition.

Pharmacological Applications and Mechanism of Action

Antineoplastic Activity

Bis(2-fluoroethyl)amine derivatives, such as 1,3-bis(2-fluoroethyl)nitrosourea (BFNU), exhibit potent cytotoxicity via DNA alkylation . The fluoroethyl groups form covalent bonds with guanine N7 positions, inducing cross-links and apoptosis . In glioblastoma models, BFNU reduced tumor volume by 58% compared to controls .

Table 2: Cytotoxicity of Bis(2-fluoroethyl)amine Derivatives

| Compound | IC₅₀ (μM) | Cancer Cell Line |

|---|---|---|

| BFNU | 0.88 | U87MG (Glioblastoma) |

| N-Bis(2-fluoroethyl)-3,4-methylenedioxybenzamide | 1.2 | MCF-7 (Breast) |

| 2-Fluoroethylisocyanate | 2.5 | A549 (Lung) |

Radiopharmaceutical Development

The compound serves as a precursor for ¹⁸F-labeled PET tracers. For example, 2-[¹⁸F]fluoroethyl tosylate enables radiolabeling of biomolecules, aiding in tumor imaging . A recent study achieved 87% radiochemical yield (RCY) using 3,4-dibromobenzenesulfonyl derivatives .

Enzyme Inhibition

Bis(2-fluoroethyl)amine derivatives inhibit histone deacetylases (HDACs), with IC₅₀ values as low as 0.88 μM . Fluorine’s electron-withdrawing effects enhance binding to zinc-containing active sites, modulating epigenetic regulation .

Comparative Analysis with Halogenated Analogues

| Compound | X | Stability (t₁/₂ in H₂O) | LogP | Key Application |

|---|---|---|---|---|

| Bis(2-fluoroethyl)amine | F | 48 hours | 0.906 | Anticancer drugs |

| Bis(2-chloroethyl)amine | Cl | 12 hours | 1.202 | Nitrogen mustard chemotherapy |

| Bis(2-bromoethyl)amine | Br | 2 hours | 1.450 | Alkylating agents |

| Bis(2-iodoethyl)amine | I | <1 hour | 1.780 | Radiolabeling |

Fluorine’s electronegativity and small atomic radius confer superior hydrolytic stability and tissue penetration compared to bulkier halogens .

Recent Advances and Future Directions

Targeted Drug Delivery

Nanoparticle-encapsulated bis(2-fluoroethyl)amine prodrugs show 3-fold increased tumor accumulation in murine models . Poly(lactic-co-glycolic acid) (PLGA) carriers reduce systemic toxicity while maintaining efficacy .

Fluorine-Specific Imaging Techniques

¹⁹F MRI probes derived from bis(2-fluoroethyl)amine enable real-time tracking of drug distribution in vivo . Clinical trials are ongoing for glioblastoma imaging .

Green Chemistry Initiatives

Electrochemical fluorination methods reduce reliance on hazardous reagents like KF, achieving 75% yield with minimal waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume